The synthesis of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate typically involves several key steps, utilizing commercially available starting materials.
In industrial settings, batch or continuous flow processes are optimized for large-scale production. Advanced techniques ensure high yield and purity, with stringent quality control measures in place .
The molecular structure of Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with other molecules .
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate is involved in various chemical reactions:
The mechanism of action for Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate involves its interaction with specific molecular targets within biological systems:
The presence of bromine and fluorine enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, making it relevant for drug development and therapeutic applications .
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate exhibits several notable physical and chemical properties:
The compound's stability under various conditions is crucial for its application in research and industry. Stability studies often involve assessing its behavior under heat, light, and varying pH levels .
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate has diverse applications across several scientific fields:
This compound's unique properties make it valuable for developing new materials, pharmaceuticals, and biochemical probes .
This compound belongs to the ortho/para-di-halogenated subclass of non-natural aromatic α-amino acid esters, distinguished by its specific regiochemistry of halogen substitution. The molecular framework (C~10~H~11~BrFNO~2~; MW 276.11 g/mol) integrates three key structural domains: a (2S)-2-aminopropanoate ester core, a phenyl spacer, and ortho-fluoro/para-bromo substituents on the aromatic ring [2] [5]. The canonical SMILES representation (COC(=O)C@@HCc1ccc(Br)cc1F) precisely encodes the absolute (S)-configuration at the α-carbon, the methyl ester linkage, and the relative positioning of the halogen atoms [5].
The stereogenic center exhibits specific chiroptical properties critical for enantioselective synthesis and asymmetric transformations. X-ray crystallographic analyses of analogous compounds reveal that the ortho-fluorine induces torsional restraint (F-C~6~H~4~-C~β~-C~α~ dihedral ≈ 85°) that enhances conformational preference for folded geometries in solution. This contrasts with unsubstituted phenylalanine esters exhibiting free rotation. The electron-withdrawing nature of both halogens significantly impacts electronic distribution, evidenced by reduced pK~a~ (predicted 6.51±0.33) compared to non-halogenated analogs [2]. Density functional theory calculations indicate substantial polarization of the aromatic π-system, with the bromine acting as a weak σ-electron acceptor and the fluorine exerting strong -I and +R effects.
Table 1: Structural and Electronic Properties of Selected Aromatic Amino Acid Esters
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Predicted pK~a~ | LogP |
---|---|---|---|---|---|
Methyl (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate | C~10~H~11~BrFNO~2~ | 276.11 | 4-Br, 2-F | 6.51±0.33 | 2.13 |
Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C~10~H~12~BrNO~2~ | 258.11 | 4-Br | ~7.1 | 1.98 |
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoate | C~10~H~12~FNO~2~ | 197.21 | 4-F | ~7.0 | 1.76 |
Methyl 3-amino-3-(2-bromo-4-fluorophenyl)propanoate | C~10~H~11~BrFNO~2~ | 276.10 | 2-Br, 4-F | N/A | N/A |
The structural significance extends to crystalline derivatives, including the hydrochloride salt (C~10~H~12~BrFNO~2~·HCl) which exhibits improved handling characteristics and solubility profiles in polar aprotic solvents [3] [10]. The hydrochloride form maintains chirality fidelity during storage at 4°C, making it preferable for multistep syntheses requiring extended storage. The ortho-fluorine minimizes racemization during nucleophilic substitutions at the para-bromine position—a crucial advantage over non-fluorinated analogs where α-proton acidity increases racemization risk [5].
The compound’s distinctive halogenation pattern directly enables target-specific molecular recognition in lead optimization campaigns. The 4-bromo-2-fluorophenyl moiety functions as a bioisostere for substituted heterocycles in protease inhibitor design, with particular significance in Cathepsin C (dipeptidyl peptidase I) inhibitors for respiratory diseases. The bromine’s size (van der Waals radius 1.85Å) complements hydrophobic enzyme subsites, while the ortho-fluorine prevents undesirable metabolic hydroxylation observed in non-fluorinated analogs [2].
Patent analyses reveal its strategic incorporation into spirocyclic scaffolds (e.g., substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid derivatives) where the chiral amino acid backbone links to (benzyl-cyano-methyl)-amide pharmacophores. These inhibitors exploit the compound’s halogenated aryl group to access deep S2 pockets in Cathepsin C, achieving IC~50~ values in the low nanomolar range [2]. The molecular volume (~280ų) and halogen bonding capacity (σ-hole magnitude ≈ 25 kJ/mol for Br) enable optimal fitting into allosteric sites inaccessible to smaller fragments.
Table 2: Pharmacological Applications of the Compound and Derivatives
Therapeutic Area | Role in Drug Design | Key Structural Contribution | Example Lead Structure |
---|---|---|---|
Respiratory Diseases | Cathepsin C Inhibitor | Halogen binding to enzyme S2 pocket | Substituted 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides |
Oncology | Kinase Modulator Scaffold | Conformational restraint from ortho-F | Kinase-targeted spirocycles (Patent WO2016049) |
CNS Therapeutics | Dopamine Receptor Ligand Precursor | Bioisosteric replacement for 3,4-dichlorophenyl | Functionalized 3-aminopropanoate derivatives |
In kinase inhibitor programs, the ortho-fluoro/para-bromo pattern confers orthogonal halogen bonding capabilities critical for ATP-competitive binding. Molecular docking simulations demonstrate simultaneous Br···H-N hydrogen bonding with hinge regions and F···C=O interactions with gatekeeper residues. This dual interaction mode enhances selectivity profiles against kinase subfamilies compared to mono-halogenated analogs [2]. Additionally, the electron-deficient aromatic system facilitates π-stacking with tyrosine or tryptophan residues in protein binding pockets—an electronic effect amplified by the synergistic electron-withdrawing properties of fluorine and bromine [5].
The compound’s synthetic utility originates from three orthogonal reactive sites: the nucleophilic α-amino group, the electrophilic ester carbonyl, and the para-bromine atom susceptible to metal-catalyzed cross-coupling. This triply differentiated functionality enables sequential derivatization strategies essential for constructing complex drug candidates. In peptide-mimetic synthesis, the amine is commonly protected as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) derivatives (e.g., methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-2-fluorophenyl)propanoate, CAS 2679918-73-9) for solid-phase peptide coupling [9].
The para-bromine exhibits exceptional reactivity in palladium-catalyzed cross-couplings, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig aminations. Reaction kinetics studies show 5-10× faster coupling versus non-fluorinated analogs due to reduced electron density enhancing oxidative addition efficiency. This allows sequential functionalization—first at bromine, then at amine/ester—without epimerization at the α-stereocenter [2] [5].
Table 3: Derivative Synthesis Pathways and Downstream Applications
Reaction Type | Conditions | Product Class | Application in Drug Synthesis |
---|---|---|---|
Suzuki Coupling | Pd(PPh~3~)~4~, K~2~CO~3~, DME/H~2~O | Biarylpropanoates | Kinase inhibitor side chains |
Amide Formation | EDC·HCl, HOBt, DIPEA | Peptidomimetics | Protease substrates |
Boc Protection | (Boc)~2~O, NaOH/dioxane | N-protected amino esters | Solid-phase synthesis building blocks |
Reductive Amination | NaBH~3~CN, aldehydes, MeOH | N-alkylated derivatives | Dopamine agonist intermediates |
A key application involves synthesizing substituted spirocycles for Cathepsin C inhibition. The amino acid ester undergoes reductive amination with ketones to form cyclic amine scaffolds, followed by Pd-catalyzed arylation at bromine to install hydrophobic substituents. This modular approach generated lead compounds with improved metabolic stability (human microsomal t~1/2~ > 60 min) compared to earlier non-halogenated analogs [2]. The compound also serves as precursor to fluorophore-labeled amino acids through Sonogashira coupling with propargyl fluorescein, enabling cellular uptake studies of peptide-based therapeutics [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: